molecular formula C21H16BrNO B13776950 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide CAS No. 65843-04-1

4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide

Cat. No.: B13776950
CAS No.: 65843-04-1
M. Wt: 378.3 g/mol
InChI Key: VETKTJCOICRLNS-UHFFFAOYSA-M
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Description

SALOR-INT L171530-1EA: (CAS 65843-04-1) is a chemical compound with a variety of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SALOR-INT L171530-1EA involves specific reaction conditions and reagents. Detailed synthetic routes are typically proprietary information held by manufacturers and researchers. general synthetic methods may include multi-step organic synthesis involving specific catalysts and solvents .

Industrial Production Methods: Industrial production of SALOR-INT L171530-1EA is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The exact methods and conditions are often proprietary.

Chemical Reactions Analysis

Types of Reactions: SALOR-INT L171530-1EA can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

SALOR-INT L171530-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L171530-1EA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

65843-04-1

Molecular Formula

C21H16BrNO

Molecular Weight

378.3 g/mol

IUPAC Name

2-benzo[f]quinolin-4-ium-4-yl-1-phenylethanone;bromide

InChI

InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1

InChI Key

VETKTJCOICRLNS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-]

Origin of Product

United States

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